Structural Uniqueness: 5-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine Core vs. Seclidemstat Core
The target compound possesses a 5-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonyl core, which is structurally distinct from the 5-chloro-2-hydroxyphenyl core of seclidemstat (C20H23ClN4O4S). The tetrahydropyranyloxy group introduces an additional oxygen heterocycle absent in seclidemstat, likely altering hydrogen-bonding capacity and steric bulk [1]. While no direct biochemical comparison is available, this structural divergence in the core pharmacophore is expected to shift target engagement from LSD1 (primary target of seclidemstat ) toward kinase domains, consistent with the FGFR patent landscape [2]. This is a class-level inference based on scaffold analysis.
| Evidence Dimension | Core pharmacophore structure (target engagement prediction) |
|---|---|
| Target Compound Data | 5-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonyl core (MW 418.88 g/mol, no sulfur) |
| Comparator Or Baseline | Seclidemstat: 5-chloro-2-hydroxyphenyl core with sulfonamide linkage (MW 450.94 g/mol) |
| Quantified Difference | Different core scaffold (pyridine-ether vs. phenyl-sulfonamide); molecular weight difference of 32.06 g/mol (absence of sulfur and altered substituents) |
| Conditions | Structural comparison based on published chemical structures; no co-assay data available. |
Why This Matters
Procurement of the exact CAS entity ensures the intended pharmacophore geometry is maintained; substitution with seclidemstat would introduce a different core scaffold with distinct biological target engagement profile.
- [1] PubChem. (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone. Accessed 2026-05-09. View Source
- [2] US Patent Application US20160052926A1. Novel pyrimidine and pyridine compounds and usage thereof. Filed 2013-03-15, published 2016-02-25. View Source
